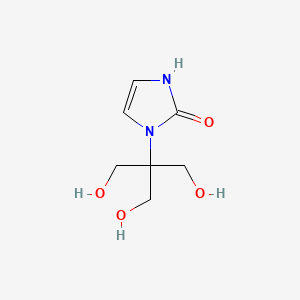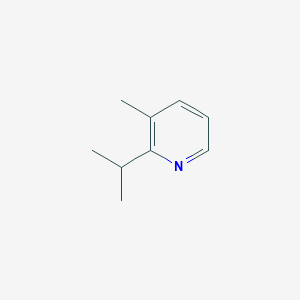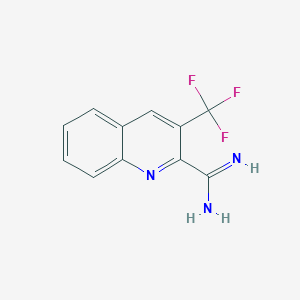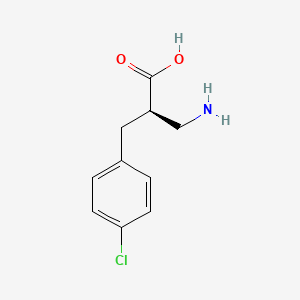
(R)-3-Amino-2-(4-chlorobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-2-(4-chlorobenzyl)propanoic acid is an organic compound characterized by the presence of an amino group, a chlorobenzyl group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(4-chlorobenzyl)propanoic acid typically involves the use of starting materials such as 4-chlorobenzyl chloride and amino acids. One common method includes the reaction of 4-chlorobenzyl chloride with a protected amino acid derivative, followed by deprotection to yield the desired product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of ®-3-Amino-2-(4-chlorobenzyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the chlorobenzyl group to a benzyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium (VI) compounds are commonly used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ®-3-Amino-2-(4-chlorobenzyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: In the field of medicine, ®-3-Amino-2-(4-chlorobenzyl)propanoic acid is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications in these industries.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-2-(4-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- ®-3-Amino-2-(4-methylbenzyl)propanoic acid
- ®-3-Amino-2-(4-fluorobenzyl)propanoic acid
- ®-3-Amino-2-(4-bromobenzyl)propanoic acid
Comparison: Compared to its analogs, ®-3-Amino-2-(4-chlorobenzyl)propanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
(2R)-2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |
Clave InChI |
DHPVJZGGWAJJBV-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@H](CN)C(=O)O)Cl |
SMILES canónico |
C1=CC(=CC=C1CC(CN)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)
![2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)
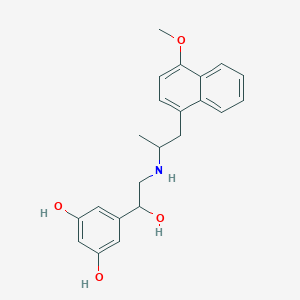
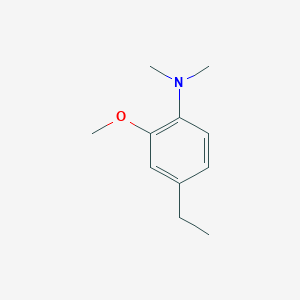
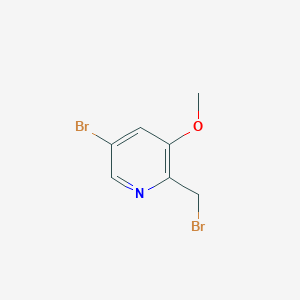
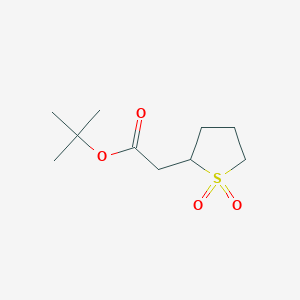
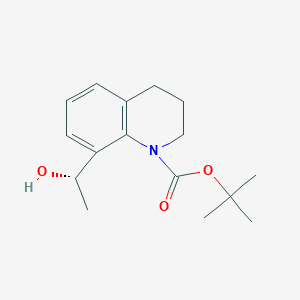
![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)
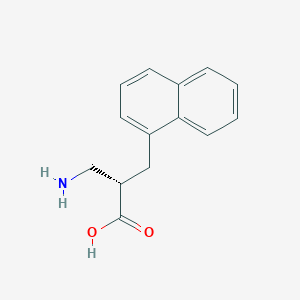

![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)
